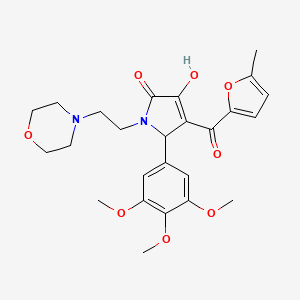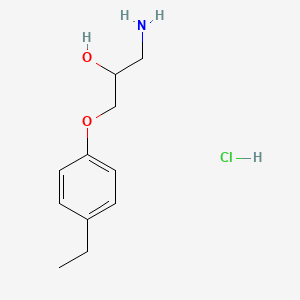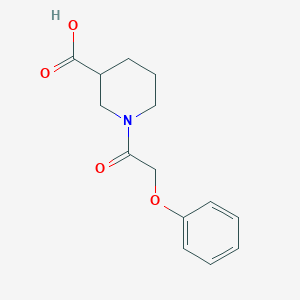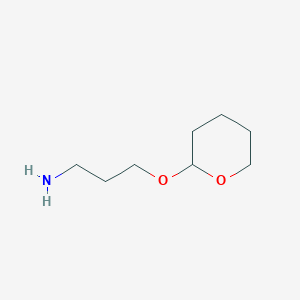
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-ethoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-ethoxyacetamide” is a chemical compound with the molecular formula C24H23N3O5 . The average mass of this compound is 433.457 Da and its monoisotopic mass is 433.163757 Da .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, including a benzofuran, a piperidine ring, and an acetamide group .Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 . It has 8 hydrogen bond acceptors and 1 hydrogen bond donor . It also has 5 freely rotating bonds . The polar surface area of this compound is 92 Å2 .Applications De Recherche Scientifique
Novel Spiropiperidines as Sigma-Receptor Ligands
Research into spiropiperidines, including compounds related to N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-ethoxyacetamide, has demonstrated their potential as highly potent and subtype selective σ-receptor ligands. These compounds, such as spiro[[2]benzopyran-1,4‘-piperidines] and spiro[[2]benzofuran-1,4‘-piperidines], show significant affinity for σ1- and σ2-receptors, explored through systematic variations of substituents to enhance σ1-receptor affinity. This research suggests potential applications in neurological and psychiatric disorders where σ-receptors are implicated (Maier & Wünsch, 2002).
Orexin Receptor Antagonism for Insomnia Treatment
Compounds structurally related to this compound, such as N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), have been studied for their role as novel orexin 1 and 2 receptor antagonists. These studies focus on their metabolism and disposition in humans, with findings supporting their development for treating insomnia. The comprehensive metabolic profiling of these compounds provides insights into their biotransformation and elimination pathways, crucial for their therapeutic application (Renzulli et al., 2011).
Anti-inflammatory and Analgesic Agents from Benzofuran Derivatives
Research into benzofuran derivatives has led to the synthesis of novel compounds with significant anti-inflammatory and analgesic properties. These compounds, derived from visnaginone and khellinone, demonstrate the potential of benzofuran scaffolds for developing new therapeutic agents. Their pharmacological evaluation as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors reveals their potential for treating conditions requiring anti-inflammatory and analgesic interventions (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Palladium-Catalyzed Synthesis for Medicinal Chemistry
The application of palladium-catalyzed C-H functionalization techniques in the synthesis of complex organic compounds, including those related to this compound, highlights the importance of these methodologies in medicinal chemistry. These synthetic strategies facilitate the construction of complex molecular architectures, enabling the exploration of new therapeutic agents (Magano, Kiser, Shine, & Chen, 2014).
Kappa-Opioid Receptor Antagonism
Compounds structurally akin to this compound have been evaluated for their potential as κ-opioid receptor antagonists. This research sheds light on their pharmacological characterization, revealing their high affinity and selectivity for κ-opioid receptors, and suggests their utility in treating depression and addiction disorders. These findings underscore the therapeutic potential of targeting κ-opioid receptors in the development of new treatments (Grimwood et al., 2011).
Propriétés
IUPAC Name |
N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-2-ethoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-2-24-13-18(22)20-12-14-7-9-21(10-8-14)19(23)17-11-15-5-3-4-6-16(15)25-17/h3-6,11,14H,2,7-10,12-13H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHVQTVRHVGZRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC1CCN(CC1)C(=O)C2=CC3=CC=CC=C3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-3-(prop-2-en-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide](/img/structure/B2372225.png)


![3-[(4-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2372231.png)
![N-(4-((1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)acetamide](/img/structure/B2372232.png)



![N-[cyano(cyclohexyl)methyl]-2-(1-ethyl-1H-indol-3-yl)acetamide](/img/structure/B2372240.png)


![{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-(2,6-dimethylphenyl)carbamate](/img/structure/B2372245.png)


